molecular formula C14H9F3N2O2S B213985 2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile

2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile

Cat. No. B213985
M. Wt: 326.3 g/mol
InChI Key: TWOYIXYULFQWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile is a novel compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using specific methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or pathways involved in inflammation and tumor growth. It has also been suggested that this compound may interact with specific receptors in the body to produce its effects.
Biochemical and Physiological Effects:
2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation by inhibiting the production of specific inflammatory mediators. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It has also been shown to have anti-viral effects against HIV and HCV.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile in lab experiments include its potential as a novel therapeutic agent for various diseases. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.

Future Directions

There are several future directions for research on 2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to investigate its mechanism of action to better understand how it produces its effects. Additionally, researchers can explore new synthesis methods to improve the availability and accessibility of this compound for further research.

Synthesis Methods

The synthesis of 2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile involves a multi-step process. The first step involves the reaction of 2-acetyl-5-methylthiophene with formaldehyde to form 2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-5-methylthiophene. This intermediate is then reacted with 4,6-dichloronicotinonitrile and potassium carbonate to form the final product, 2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile.

Scientific Research Applications

2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have potential as an anti-viral agent against HIV and HCV.

properties

Product Name

2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile

Molecular Formula

C14H9F3N2O2S

Molecular Weight

326.3 g/mol

IUPAC Name

2-[(5-formylfuran-2-yl)methylsulfanyl]-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H9F3N2O2S/c1-8-4-12(14(15,16)17)19-13(11(8)5-18)22-7-10-3-2-9(6-20)21-10/h2-4,6H,7H2,1H3

InChI Key

TWOYIXYULFQWHM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(O2)C=O)C(F)(F)F

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(O2)C=O)C(F)(F)F

Origin of Product

United States

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